Uprolide D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1S,2R,4S,8R,9R,10S,15R)-2,9-dihydroxy-1,10-dimethyl-5,14-dimethylidene-7,18-dioxatricyclo[13.2.1.04,8]octadecan-6-one |
InChI |
InChI=1S/C20H30O5/c1-11-6-5-7-12(2)17(22)18-14(13(3)19(23)24-18)10-16(21)20(4)9-8-15(11)25-20/h12,14-18,21-22H,1,3,5-10H2,2,4H3/t12-,14-,15+,16+,17+,18+,20-/m0/s1 |
InChI Key |
IDNQSSCDFZGMLJ-JOMZGWAMSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=C)[C@H]2CC[C@](O2)([C@@H](C[C@@H]3[C@H]([C@@H]1O)OC(=O)C3=C)O)C |
Canonical SMILES |
CC1CCCC(=C)C2CCC(O2)(C(CC3C(C1O)OC(=O)C3=C)O)C |
Synonyms |
uprolide D |
Origin of Product |
United States |
Elucidation of Uprolide D S Intricate Molecular Architecture
Advanced Spectroscopic and Crystallographic Methodologies for Uprolide D Structural Characterization
The structural characterization of this compound and its analogues is a meticulous process that involves the integration of data from multiple advanced analytical techniques. mdpi-res.comcdnsciencepub.comrsc.orgmdpi-res.comacs.org These methods provide complementary information that, when combined, allows for the unambiguous determination of the compound's complex three-dimensional structure. mdpi-res.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (1D, 2D, COSY, NOESY, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. emerypharma.comemory.edu A suite of 1D and 2D NMR experiments is employed to map out the carbon skeleton and the connectivity of protons and carbons.
1D NMR: The initial analysis typically begins with 1D ¹H and ¹³C NMR spectra. emerypharma.com These experiments provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For instance, in related uprolides, specific proton signals can be assigned to key structural features, such as the exocyclic methylene (B1212753) protons of the α-methylene-γ-lactone ring. cdnsciencepub.com
2D NMR: To establish the connectivity between atoms, a series of 2D NMR experiments are utilized. princeton.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It is instrumental in piecing together adjacent proton networks within the molecule. cdnsciencepub.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra. cam.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This information is vital for determining the relative stereochemistry of the molecule. cdnsciencepub.com
The comprehensive analysis of these NMR datasets allows for the assignment of nearly all proton and carbon resonances and the establishment of the planar structure of this compound. nih.govsemanticscholar.org
Table 1: Representative NMR Data for Uprolide Analogues
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations | Key COSY Correlations |
|---|---|---|---|---|
| 1 | 45.3 | 2.58 (m) | C-2, C-3, C-14, C-15, C-18 | H-2, H-14 |
| 2 | 25.7 | 1.85 (m), 2.15 (m) | C-1, C-3, C-4 | H-1, H-3 |
| 3 | 35.1 | 2.30 (m) | C-1, C-2, C-4, C-5 | H-2, H-4 |
| 4 | 78.2 | 4.85 (d, 9.5) | C-2, C-3, C-5, C-18 | H-3, H-5 |
| 5 | 38.4 | 1.95 (m), 2.25 (m) | C-3, C-4, C-6, C-7 | H-4, H-6 |
| 6 | 128.3 | 5.65 (dd, 15.5, 8.0) | C-4, C-5, C-7, C-8 | H-5, H-7 |
| 7 | 136.5 | 5.90 (d, 15.5) | C-5, C-6, C-8, C-9, C-19 | H-6 |
| 8 | 145.7 | - | - | - |
| 9 | 40.2 | 2.40 (m), 2.60 (m) | C-7, C-8, C-10, C-11, C-19 | H-10 |
| 10 | 24.1 | 1.70 (m), 2.05 (m) | C-8, C-9, C-11, C-12 | H-9, H-11 |
| 11 | 147.2 | 5.10 (d, 9.0) | C-9, C-10, C-12, C-13, C-16, C-17 | H-10 |
| 12 | 137.5 | - | - | - |
| 13 | 195.2 | - | - | - |
| 14 | 42.1 | 2.95 (m) | C-1, C-2, C-13, C-15, C-18 | H-1 |
| 15 | 136.1 | - | - | - |
| 16 | 169.4 | - | - | - |
| 17 | 120.0 | 5.55 (s), 6.20 (s) | C-11, C-12, C-16 | - |
| 18 | 20.1 | 1.25 (d, 7.0) | C-1, C-14, C-15 | H-14 |
| 19 | 15.3 | 1.80 (s) | C-7, C-8, C-9 | - |
| 20 | 16.8 | 1.15 (s) | C-3, C-4, C-5 | - |
Note: This table is a representative example based on data for related uprolide compounds. Specific shifts and correlations for this compound may vary.
High-Resolution Mass Spectrometry (HRMS) in this compound Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. mdpi.com For this compound and its analogues, HRMS provides the precise molecular weight, which allows for the unambiguous determination of the molecular formula. cdnsciencepub.comsemanticscholar.orgmdpi.com This information is fundamental and serves as a starting point for the structural elucidation process, constraining the possible combinations of atoms in the molecule and confirming the number of degrees of unsaturation when combined with NMR data. semanticscholar.orgmdpi.com
X-ray Diffraction Analysis for this compound and Related Compounds
X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. malvernpanalytical.comrigaku.comwikipedia.org While obtaining suitable crystals of complex natural products can be challenging, successful X-ray analysis of related uprolides or synthetic intermediates has been invaluable in confirming their structures and stereochemistry. thieme-connect.comcdnsciencepub.com In cases where the natural product itself is not crystalline, the synthesis of a crystalline derivative can provide the necessary structural proof. thieme-connect.com Powder X-ray diffraction (PXRD) can also be used to characterize the solid form of the compound. americanpharmaceuticalreview.comicdd.com
Ultraviolet (UV) and Infrared (IR) Spectroscopy for this compound
Ultraviolet (UV) and Infrared (IR) spectroscopy provide valuable information about the functional groups present in a molecule. drawellanalytical.comlibretexts.orgslideshare.net
UV Spectroscopy: The UV spectrum of uprolides typically shows an absorption maximum characteristic of the α,β-unsaturated γ-lactone chromophore. cdnsciencepub.com This provides evidence for the presence of this key functional group.
IR Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. In uprolides, key absorptions include those for hydroxyl groups (O-H stretching), carbonyl groups of the lactone and any ketones (C=O stretching), and carbon-carbon double bonds (C=C stretching). cdnsciencepub.com For example, a strong band near 1760 cm⁻¹ is indicative of the conjugated lactone carbonyl, while a band near 970 cm⁻¹ can suggest a trans double bond. cdnsciencepub.com
Stereochemical Assignment Strategies for this compound
Determining the correct stereochemistry of a complex molecule like this compound is a significant challenge. The spatial arrangement of atoms and functional groups is crucial to its identity and biological activity.
Application of Nuclear Overhauser Effect (NOE) Experiments
Nuclear Overhauser Effect (NOE) experiments are a powerful NMR technique used to determine the relative stereochemistry of a molecule by identifying protons that are close to each other in space. cdnsciencepub.com In the context of uprolides, 1D NOE or 2D NOESY experiments are performed. nih.govcdnsciencepub.com By irradiating a specific proton and observing which other protons show an enhanced signal, spatial proximities can be established. These through-space correlations are critical for assigning the relative configurations of stereocenters within the 14-membered ring and at the junctions with its substituents. nih.govcdnsciencepub.com For example, observing an NOE between a proton on the main ring and a methyl group can define the orientation of that methyl group relative to the ring. nih.gov The absence of an NOE between two protons can be equally informative, suggesting they are on opposite faces of the molecule. cdnsciencepub.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Uprolide G Acetate (B1210297) |
| Uprolide F Diacetate |
| Eupalmerin Acetate |
| Uprolide-A Acetate |
| Uprolide-B |
Molecular Modeling in Stereochemical Validation
The validation of the complex stereochemistry of cembranolide diterpenes like this compound often necessitates advanced computational techniques to complement experimental data from spectroscopic methods. Molecular modeling serves as a powerful tool to predict the most stable three-dimensional arrangement of atoms, thereby helping to confirm or refute proposed stereochemical assignments. nih.gov
In the broader study of the uprolide family, molecular modeling has been instrumental in validating stereoconfigurations. For instance, in the analysis of Uprolide N, a structurally similar compound, a conformational hybrid search method was employed to explore the potential shapes the macrocyclic structure could adopt. nih.gov This process involves generating a multitude of possible conformers and then minimizing their energies to find the most stable structures.
The typical methodology for such a validation process is outlined below. This approach, while detailed here for a related uprolide, is directly applicable to the stereochemical validation of this compound.
Table 1: Methodology for Stereochemical Validation via Molecular Modeling
| Step | Description | Details |
|---|---|---|
| 1. Conformational Search | A hybrid search method is used to thoroughly sample the conformational space of the macrocycle. nih.gov | This often involves a combination of molecular dynamics (MD) simulated annealing followed by a large-scale low-mode (LLMOD) search. nih.gov |
| 2. Energy Minimization | Each potential conformation is subjected to energy minimization to identify low-energy, stable structures. nih.gov | Calculations are typically performed using a suitable force field, such as the Merck Molecular Force Field (MMFF94s). nih.gov |
| 3. Solvent Effects | To mimic experimental conditions (e.g., those used for NMR spectroscopy), the effects of the solvent (such as chloroform) are implicitly considered during the calculations. nih.gov | This provides a more accurate prediction of the compound's behavior in solution. |
| 4. Comparison of Epimers | To confirm the configuration at a specific chiral center, different epimers (isomers that differ at one stereocenter) are modeled. nih.gov | The relative stabilities of the conformers for each epimer are calculated and compared. nih.gov |
| 5. Correlation with Experimental Data | The lowest energy conformers are analyzed, and key interatomic distances are measured. nih.govmdpi.com | These calculated distances are then compared with experimental data, such as that obtained from Nuclear Overhauser Effect (NOE) spectroscopy, to validate the proposed relative stereochemistry. nih.gov |
By comparing the calculated lowest-energy conformers with experimental NMR data, researchers can confidently assign the relative stereochemistry of the molecule. nih.gov This synergy between computational modeling and empirical data is crucial for accurately defining the intricate molecular architecture of complex natural products like this compound.
Structural Revisions and Confirmations of this compound Over Time
The history of the uprolide family of marine natural products is marked by significant structural revisions, underscoring the challenges in elucidating the precise architecture of these complex molecules. researchgate.netnih.gov While this compound itself has not been the subject of a formal structural revision to date, the extensive re-evaluations of its close analogues, Uprolide F and G acetates, highlight the critical interplay between spectroscopic analysis, chemical synthesis, and computational studies in achieving structural certainty. acs.orgacs.orgthieme-connect.com
The initial structures of the uprolides, including this compound, were first proposed in 1995 based on extensive spectroscopic analysis. mdpi.com These compounds were notable for possessing an unusual 4,7-oxa-bridged cembranolide framework. nih.govmdpi.com However, subsequent efforts in total synthesis revealed inconsistencies between the spectroscopic data of the synthesized compounds and the natural products for some members of the family. nih.govthieme-connect.com
A key turning point came from the total synthesis of the proposed structure for (+)-uprolide G acetate (UGA). nih.govthieme-connect.com The spectral properties of the synthetic molecule did not match those reported for the natural compound, leading researchers to conclude that the assigned structure was incorrect. nih.govthieme-connect.com Through a comprehensive re-analysis of NMR data, two new potential structures were proposed and subsequently synthesized. This effort ultimately led to the identification and confirmation of the correct structure and absolute configuration of natural UGA. researchgate.netnih.gov This successful revision demonstrated the indispensable role of total synthesis in validating or correcting structures proposed by spectroscopic means alone. researchgate.net
Similarly, the proposed structure of (+)-uprolide F diacetate (UFD) was revised. acs.org An enantioselective total synthesis confirmed that the revised structure correctly represented the natural product. acs.org These episodes with closely related uprolides have established a precedent for potential ambiguity in the originally assigned structures within this class.
While the definitive structure of this compound has not been formally challenged or revised in the same manner as its relatives, synthetic studies have been undertaken to create diastereomers. For example, a C1/C14 bis-epimer of this compound was synthesized to explore the stereochemical landscape of the molecule. researchgate.netmdpi.com Such syntheses are crucial for confirmation, as they provide unambiguous stereochemical reference points for comparison with the natural substance.
The journey of the uprolide family illustrates a vital principle in natural product chemistry: initial structural assignments, while carefully deduced from spectral data, are hypotheses that must be rigorously tested and confirmed, often through the exacting process of total synthesis. acs.org
Table 2: Chronology of Key Structural Studies on the Uprolide Family
| Year | Compound(s) | Finding/Event | Research Focus |
|---|---|---|---|
| 1995 | Uprolides D-G | Initial structures proposed. mdpi.com | Spectroscopic Analysis |
| 2000 | Uprolide F & G Acetates | First structural revisions proposed. mdpi.com | Synthesis of Analogues |
| 2010 | This compound | Synthesis of a C1/C14 bis-epimer diastereomer. mdpi.com | Total Synthesis |
| 2015 | (+)-Uprolide G Acetate | Total synthesis reveals initial proposed structure was incorrect; new structure confirmed. nih.gov | Total Synthesis & NMR Analysis |
| 2015 | (+)-Uprolide F Diacetate | Structural revision confirmed by asymmetric total synthesis. acs.org | Total Synthesis |
Biosynthetic Pathways and Genetic Foundations of Uprolide D Production
Proposed Biosynthetic Precursors and Pathways for Uprolide D (e.g., Isoprenoid Pathway)
Diterpenes, including cembranolides like this compound, are generally synthesized via the isoprenoid pathway. This central metabolic route in many organisms generates the fundamental five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are then assembled through a series of condensation reactions catalyzed by prenyltransferases to form larger isoprenoid precursors. For diterpenes, the key precursor is geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule formed from the head-to-tail condensation of IPP and DMAPP units.
While the specific steps leading from GGPP to the complex cembranolide scaffold of this compound have not been fully elucidated in the provided search results, the presence of the 14-membered ring structure strongly suggests GGPP as the primary diterpene precursor. Subsequent cyclization and functionalization reactions, including oxidations, cyclizations, and the formation of the characteristic α-methylene-γ-lactone and the 4,7-oxa-bridge (likely a tetrahydropyran (B127337) ring), would then lead to the final structure of this compound. The formation of cyclic ethers, such as the tetrahydropyran ring in this compound, can involve epoxide intermediates as biosynthetic precursors, followed by intramolecular ring-opening reactions. researchgate.net
Based on the general biosynthesis of cembranolides and the structure of this compound, a proposed pathway would involve:
Synthesis of IPP and DMAPP via the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathway.
Condensation of IPP and DMAPP units to form GGPP.
Cyclization of GGPP to form a cembranoid precursor.
Subsequent enzymatic modifications, including hydroxylation, oxidation, lactonization, and formation of the cyclic ether bridge, to yield this compound.
The precise sequence and nature of these post-cyclization modifications remain areas requiring further investigation.
Enzymatic Machinery Involved in this compound Biosynthesis
The transformation of GGPP into this compound involves a cascade of enzymatic reactions. Diterpene cyclases would be responsible for the initial cyclization of GGPP to form the macrocyclic cembranoid skeleton. Following cyclization, various enzymes, such as cytochrome P450 monooxygenases, hydroxylases, oxidases, and ligases, would catalyze the subsequent functionalization steps.
For instance, the formation of hydroxyl groups, ketone functionalities, and the α,β-unsaturated ketone moiety observed in some uprolides would likely involve hydroxylases and oxidases. mdpi.com The creation of the γ-lactone ring requires a lactonization step, potentially catalyzed by a ligase or an enzyme with esterase activity acting in reverse. The formation of the cyclic ether bridge (tetrahydropyran) could involve epoxide hydrolases or other cyclizing enzymes acting on epoxidized intermediates. researchgate.net
While specific enzymes directly involved in this compound biosynthesis are not explicitly named in the provided search results, studies on the biosynthesis of other complex natural products highlight the types of enzymatic machinery typically involved in such transformations. For example, studies on tanshinone biosynthesis, another class of diterpenoids, have identified P450s, dehydrogenases, and other structural modifying enzymes involved in downstream pathways. mdpi.com The elucidation of the enzymatic machinery for this compound would likely involve gene sequencing, transcriptome analysis of the producing organism (Eunicea mammosa), and functional characterization of candidate genes.
Intermediates and Metabolic Flux Analysis in this compound Production
Identifying the specific intermediates in the this compound biosynthetic pathway is crucial for understanding the complete route and potential bottlenecks in production. Based on the proposed pathway, intermediates would include linear prenyl pyrophosphates (like GGPP), cyclic cembranoid precursors, and various oxygenated and cyclized derivatives leading up to the final structure.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through a metabolic network. nih.govrsc.orgplos.orgd-nb.info By using stable-isotope tracers, such as 13C-labeled precursors, and measuring the labeling patterns in downstream metabolites, MFA can provide insights into the relative activities of different pathways and the rates of specific reactions. nih.govrsc.orgplos.orgd-nb.info While no specific metabolic flux analysis data for this compound production is present in the search results, applying 13C-MFA to Eunicea mammosa or a heterologous expression system could help to:
Confirm the incorporation of proposed precursors like acetate (B1210297) or intermediates of the isoprenoid pathway into this compound.
Quantify the flux through different branches of the isoprenoid pathway.
Identify potential rate-limiting steps in the biosynthetic cascade.
Understand how environmental factors or genetic modifications affect the metabolic flux towards this compound production.
Studies on metabolic flux analysis in other systems, such as E. coli producing 1,3-propanediol (B51772) or cancer cells, demonstrate the capability of this technique to reveal detailed time profiles of in vivo fluxes and understand metabolic regulation. nih.govnih.gov
Chemoenzymatic Approaches to this compound Pathway Elucidation
Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, can be a valuable tool for elucidating complex biosynthetic pathways and producing natural products or their analogs. thieme-connect.dersc.orgnih.govunimi.itnih.gov By using isolated or recombinant enzymes hypothesized to be involved in specific steps of the this compound pathway, researchers can synthesize proposed intermediates or pathway shunt products in vitro.
For example, if a candidate cyclase gene is identified, the recombinant enzyme could be incubated with GGPP to determine if it produces the expected cembranoid skeleton. Similarly, candidate oxygenases or cyclases could be tested with proposed intermediates to see if they catalyze the formation of the next downstream products, including the cyclic ether ring. researchgate.net
Genetic Engineering and Pathway Diversification Strategies for this compound Biosynthesis
Genetic engineering offers powerful tools to investigate and manipulate biosynthetic pathways. wur.nltaylorfrancis.commdpi.comnih.gov For this compound, potential genetic engineering strategies could include:
Identification and cloning of biosynthetic genes: Sequencing the genome or transcriptome of Eunicea mammosa to identify genes encoding candidate enzymes (cyclases, oxygenases, ligases, etc.) involved in this compound biosynthesis.
Heterologous expression: Introducing the identified gene cluster or individual genes into a more tractable host organism (e.g., bacteria, yeast, or plants) to reconstitute the pathway or specific steps. This can facilitate enzyme characterization and pathway analysis.
Gene knockout or knockdown: Inactivating or reducing the expression of specific genes in Eunicea mammosa (if feasible) or a heterologous host to observe the effect on this compound production and identify the role of the targeted enzyme.
Gene overexpression: Increasing the expression of genes encoding putative rate-limiting enzymes to potentially enhance this compound yield. mdpi.com
Pathway engineering: Modifying the host organism's metabolic pathways to increase the availability of precursors (e.g., IPP and DMAPP) or to channel metabolic flux towards this compound biosynthesis. mdpi.comwur.nl
Combinatorial biosynthesis and pathway diversification: Introducing genes from other biosynthetic pathways or using enzyme variants with altered substrate specificity or catalytic activity to generate novel uprolide analogs or diversify the chemical structures produced. dntb.gov.ua
Advances in genetic engineering and synthetic biology have enabled the manipulation of biosynthetic pathways for various natural products, offering potential routes for sustainable production and the generation of structural diversity. taylorfrancis.commdpi.comnih.gov While the genetic basis of this compound biosynthesis in its native organism is likely complex, these approaches hold promise for future research in understanding and potentially harnessing the production of this cembranolide.
Synthetic Chemistry Approaches Towards Uprolide D and Its Analogs
Semisynthesis Strategies for Uprolide D
While the provided search results mention semisynthetic approaches for other natural products, specific details regarding the semisynthesis of this compound are not extensively covered. Semisynthesis typically involves chemical modification of a naturally occurring precursor. Given that uprolides are isolated from Eunicea mammosa, other cembranolides from this source could potentially serve as starting materials for semisynthetic routes to this compound, but concrete examples were not found in the provided snippets.
Total Synthesis Methodologies for this compound
The total synthesis of this compound involves constructing the molecule from simpler chemical building blocks. This approach allows for the precise control of the molecule's stereochemistry and provides a route to synthesize analogs. Several research groups have developed methodologies towards the total synthesis of this compound or its related structures. nih.govresearchgate.netacs.orgresearchtrends.netacs.orgfigshare.comacs.orgnih.gov
Ramana and coworkers reported a synthetic strategy in 2007 focusing on the construction of the macrocyclic core of this compound. nih.govpreprints.org Their approach utilized ring-closing metathesis (RCM) catalyzed by a Grubbs' first-generation catalyst to successfully form the 13-membered macrocycle. nih.govpreprints.org Another notable synthetic route was developed by Marshall's group, targeting a C1/C14 bis-epimer of this compound. nih.govresearchgate.netacs.orgresearchtrends.netpreprints.org Their strategy featured an intramolecular Barbier-type reaction as a key step for macrocyclization. nih.govresearchgate.netacs.orgresearchtrends.netpreprints.org
Marshall's synthesis of a this compound diastereomer has been described as a convergent stereoselective synthesis. researchgate.netacs.orgacs.org This indicates that their approach involved the independent synthesis of key fragments which were subsequently joined, with the intramolecular Barbier reaction serving as a crucial fragment coupling and macrocyclization step. researchgate.netacs.org
The total synthesis of this compound presents significant synthetic challenges, primarily associated with the formation of the 14-membered macrocycle and the precise control of multiple contiguous stereocenters.
Macrocyclization: The construction of the macrocyclic ring is a central challenge in the synthesis of cembranolides. Ring-closing metathesis (RCM) has been employed to form the macrocyclic core, as demonstrated by Ramana's work. nih.govpreprints.org Marshall's group utilized an intramolecular Barbier reaction as an effective method for macrocyclization in their synthesis of a this compound diastereomer. nih.govresearchgate.netacs.orgresearchtrends.netpreprints.org The success of these macrocyclization strategies often relies on careful control of reaction conditions and substrate design. ncl.res.in
Stereoselectivity: this compound contains several stereogenic centers, and achieving high stereoselectivity and, for the natural product, enantioselectivity is critical. The synthesis of stereoisomers has been important for structural confirmation and biological evaluation. researchgate.netacs.org Methodological innovations in stereocontrol are continuously being developed and applied. Marshall's intramolecular Barbier reaction, for example, was designed to control the stereochemistry at specific centers during the macrocyclization, proceeding via an anti-Felkin-Anh transition state to favor a single diastereomer. researchgate.netacs.orgresearchtrends.net
Stereoselective and enantioselective synthesis are crucial for accessing the naturally occurring form of this compound. While some studies mention asymmetric total synthesis in the context of confirming the structures of related uprolides nih.govacs.org, and a stereoselective synthesis of a this compound diastereomer has been reported researchgate.netacs.org, detailed accounts of a completed enantioselective total synthesis of natural this compound were not prominently featured in the provided search results. Nevertheless, the reported stereoselective approaches, such as the intramolecular Barbier reaction used by Marshall's group, highlight the application of methods to control stereochemistry in the construction of the this compound scaffold. researchgate.netacs.org The broader field of synthesizing cyclic ethers, relevant to the uprolide structure, often employs powerful stereoselective transformations. nih.govresearchgate.net
Key Synthetic Challenges and Methodological Innovations in this compound Total Synthesis (e.g., Macrocyclization, Stereoselectivity)
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives is a common practice in natural product research to investigate the relationship between chemical structure and biological activity. Rodríguez and coworkers undertook the synthesis of this compound-G analogues, which played a significant role in revising the structures of some members of the uprolide family. nih.govacs.orgfigshare.comacs.org These synthetic efforts have been valuable in understanding which parts of the molecule are essential for its biological effects.
Mechanistic Investigations of Uprolide D S Biological Activities
Cellular and Subcellular Targets of Uprolide D
Identifying the specific cellular and subcellular components that this compound interacts with is crucial for elucidating its mechanism of action. Studies aim to pinpoint where this compound localizes within the cell and what molecules it binds to or modulates.
Receptor Binding and Ligand-Target Interactions of this compound
While extensive research has been conducted on the cytotoxic effects of this compound and its derivatives, detailed studies specifically on the receptor binding and ligand-target interactions of this compound appear limited in the provided search results. Some marine compounds have been shown to bind to various receptors and ion channels, such as K+ channels, calcium channels, nicotinic acetylcholine (B1216132) receptors, and serotonin (B10506) receptor 5-HT7. researchgate.net However, a direct link between this compound and specific receptor binding was not prominently found in the search results.
Protein-Protein Interaction Disruption/Modulation by this compound
Information directly linking this compound to the disruption or modulation of protein-protein interactions (PPIs) was not found in the provided search results. PPIs are crucial for various cellular processes, and their modulation is a target for therapeutic intervention, particularly in cancer. mdpi.comrsc.orgnih.govmdpi.com However, the specific effects of this compound on these interactions are not detailed in the search results.
Molecular Signaling Pathway Perturbations Induced by this compound
This compound's biological activities are mediated through its influence on various molecular signaling pathways that govern cellular processes like growth, proliferation, and death. Investigations aim to identify which pathways are affected by this compound and how these perturbations lead to observed biological outcomes.
Apoptosis Induction Mechanisms by this compound (e.g., mitochondrial pathway, death receptor pathway)
This compound and its acetate (B1210297) derivative have demonstrated cytotoxicity against various cancer cell lines, including human T-cell leukemia, colon cancer, and breast adenocarcinoma cells. mdpi.comnih.gov Cytotoxicity can often be linked to the induction of apoptosis, a programmed cell death mechanism. Apoptosis can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. cellsignal.comnih.govabeomics.com While the search results indicate that other uprolides, such as uprolides N, O, and P, can induce cell death at higher concentrations mdpi.com, and some studies on other compounds mention the involvement of mitochondrial and receptor cascades in apoptosis induction researchgate.net, specific detailed research findings on how this compound itself induces apoptosis, particularly which pathway (mitochondrial or death receptor) is primarily involved, were not explicitly available in the provided snippets.
Cell Cycle Arrest Mechanisms by this compound
The search results contain limited direct information about the specific mechanisms by which this compound induces cell cycle arrest. While some studies mention cell cycle arrest in the context of other compounds uniroma1.itresearchgate.netmdpi.com, a detailed explanation of this compound's impact on the cell cycle and the specific checkpoints it affects is not provided in the search results. Cell cycle arrest is a common mechanism by which cytotoxic compounds inhibit cancer cell proliferation, preventing cells from dividing and growing.
Data Tables
Based on the provided search results, detailed quantitative data specifically on this compound's cellular targets, enzyme modulation, protein-protein interaction disruption, or precise mechanisms of apoptosis and cell cycle arrest are limited. The most prominent data relates to the cytotoxicity of this compound acetate against various cancer cell lines, presented as IC50 values.
| Compound | Cell Line | IC50 (μg/mL) | Source |
| This compound-acetate | CCRF-CEM (T-cell leukemia) | 7.0 | mdpi.comnih.gov |
| This compound-acetate | HCT 116 (colon cancer) | 7.0 | mdpi.comnih.gov |
| This compound-acetate | MCF-7 (breast adenocarcinoma) | 0.6 | mdpi.comnih.gov |
| This compound | HeLa (cervical cancer) | 5.0 | mdpi.com |
| This compound acetate | HeLa (cervical cancer) | 2.5 | mdpi.com |
Autophagy Modulation by this compound
Information specifically detailing the modulation of autophagy by this compound was not found in the conducted literature search. Research into the effects of marine natural products on autophagy is an active area, with some compounds showing potential in this pathway, but direct evidence for this compound's role in autophagy modulation is not available in the provided search results.
Inflammatory Pathway Regulation by this compound (e.g., TNF, IL-6 inhibition)
While direct studies on this compound's impact on inflammatory pathways were not prominently featured in the search results, investigations into related cembranolide diterpenes, Uprolide N, Uprolide O, and Uprolide P, isolated from the octocoral Eunicea succinea, have demonstrated significant anti-inflammatory properties wikipedia.orgnih.gov. These compounds were shown to inhibit the production of key pro-inflammatory cytokines, Tumor Necrosis Factor (TNF)-α and Interleukin (IL)-6, in lipopolysaccharide (LPS)-stimulated murine macrophages wikipedia.orgnih.gov.
Studies indicated that Uprolide N, O, and P inhibited the production of TNF-α and IL-6 in a dose-dependent manner in primary murine macrophages stimulated with LPS wikipedia.orgnih.gov. The half-maximal inhibitory concentration (IC50) values for these effects were reported wikipedia.org. For TNF-α production, the IC50 values were 1.39 µM for Uprolide N, 2.73 µM for Uprolide O, and 2.27 µM for Uprolide P. For IL-6 production, the IC50 values were 2.09 µM for Uprolide N, 3.54 µM for Uprolide O, and 3.07 µM for Uprolide P wikipedia.org. These findings suggest that related uprolides possess the capacity to modulate inflammatory responses by suppressing the release of critical cytokines involved in the inflammatory cascade wikipedia.orgnih.gov.
| Compound | Target Cytokine | IC50 (µM) |
| Uprolide N | TNF-α | 1.39 |
| Uprolide O | TNF-α | 2.73 |
| Uprolide P | TNF-α | 2.27 |
| Uprolide N | IL-6 | 2.09 |
| Uprolide O | IL-6 | 3.54 |
| Uprolide P | IL-6 | 3.07 |
This table summarizes the inhibitory effects of Uprolide N, O, and P on TNF-α and IL-6 production in LPS-stimulated murine macrophages, based on reported IC50 values wikipedia.org.
Angiogenesis Modulation by this compound
Specific research detailing the modulation of angiogenesis by this compound was not identified in the conducted literature search. While angiogenesis is a critical process in various physiological and pathological conditions, and some natural products are known to influence it, information regarding this compound's direct effects on angiogenic pathways was not available in the provided search results.
Gene Expression and Proteomic Profiling in Response to this compound Treatment
Comprehensive studies involving gene expression and proteomic profiling specifically in response to this compound treatment were not found in the conducted literature search. While these techniques are valuable for understanding the cellular and molecular impacts of bioactive compounds, their application to elucidate the effects of this compound was not evident in the provided search results. Research on other compounds, such as Leuprolide (a GnRH analog), has utilized gene expression profiling to understand their mechanisms, but this is not directly applicable to this compound.
Metabolomic Changes Elicited by this compound Exposure
Information regarding specific metabolomic changes elicited by exposure to this compound was not found in the conducted literature search. Metabolomics is a powerful tool for identifying global metabolic alterations induced by a compound, but studies applying this approach to this compound were not available in the provided search results. Metabolomic studies have been conducted in other contexts, such as investigating the mechanisms of chronic inflammation, but a direct link to this compound was not established.
Compound Names and PubChem CIDs
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Uprolide D
Identification of Pharmacophores and Key Structural Motifs for Uprolide D Activity
The biological activity of this compound is intrinsically linked to several key structural features that constitute its pharmacophore. These motifs are common to the more bioactive members of the cembranolide family.
The Cembranolide Scaffold : The 14-membered macrocycle is the fundamental backbone of this compound. This ring system properly orients the various functional groups in three-dimensional space, facilitating interactions with biological targets.
The α-methylene-γ-lactone Moiety : This is a critical feature for the cytotoxicity of many cembranolides. mdpi.com This functional group is a reactive Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins. This alkylating ability is often responsible for the observed biological activity.
The 4,7-oxa-bridge : A distinctive feature of this compound and some of its close relatives (Uprolides E, F, and G) is the presence of an ether bridge forming a tetrahydrofuran (B95107) ring fused to the macrocycle. nih.gov This rigidifies the conformation of the 14-membered ring, which can influence binding affinity and selectivity for its biological targets.
Oxygenation Pattern : The specific placement of hydroxyl and acetate (B1210297) groups on the macrocycle is crucial for activity. This compound possesses hydroxyl groups that can participate in hydrogen bonding with target receptors. Acetylated versions, such as this compound acetate, often show modified activity, highlighting the importance of these substitution patterns.
Studies comparing this compound and its acetylated derivative, this compound acetate, reveal differences in cytotoxicity, underscoring the role of the oxygenation pattern in modulating activity. mdpi-res.com
| Compound | HeLa (Cervical Cancer) | CCRF-CEM (T-cell Leukemia) | HCT-116 (Colon Cancer) | MCF-7 (Breast Adenocarcinoma) |
|---|---|---|---|---|
| This compound | IC₅₀ = 2.5-5.1 µg/mL | Data not available | Data not available | Data not available |
| This compound acetate | IC₅₀ = 2.5 µM mdpi-res.com | IC₅₀ = 7.0 µM mdpi-res.com | IC₅₀ = 7.0 µM mdpi-res.com | IC₅₀ = 0.6 µM mdpi-res.com |
Rational Design and Synthesis of this compound Analogs for Enhanced Potency or Selectivity
The synthesis of analogs of this compound has been a key strategy for confirming its structure and exploring its structure-activity relationships. These efforts aim to create molecules with improved potency, greater selectivity for cancer cells, or simplified structures that are easier to synthesize.
A significant synthetic achievement was the convergent, stereoselective synthesis of a C1/C14 bis-epimer of this compound. acs.org This work utilized an intramolecular Barbier-type reaction for the critical macrocyclization step. acs.orgresearchgate.net This chromium-mediated reaction formed the 14-membered ring and simultaneously set the stereochemistry at two crucial centers of the fused α-methylene lactone ring. acs.orgresearchgate.netresearchtrends.net The synthesis produced a single diastereomer, which differed from the natural product, providing valuable insight into the stereochemical requirements for bioactivity. researchgate.net
Other synthetic approaches toward the uprolide core have employed ring-closing metathesis (RCAM) using a Grubbs' catalyst to form the macrocycle. nih.gov While this was successful for the core of this compound, the same strategy was not viable for synthesizing the core of Uprolide E, indicating that subtle structural differences can dramatically impact synthetic feasibility. nih.gov The synthesis of various this compound-G analogues has also been undertaken to revise and confirm the structures of related marine cembranolides. acs.orgacs.org These synthetic analogues are crucial for definitively linking specific structural features to the observed biological effects.
Computational Modeling and Molecular Dynamics Simulations of this compound-Target Interactions
While specific molecular dynamics (MD) simulations detailing the interaction of this compound with a definitive biological target are not extensively documented in the literature, the principles of this technique are widely applied in drug discovery to understand such interactions. mdpi.comnih.gov Computational modeling provides a powerful lens for examining the dynamic nature of a ligand binding to its receptor, which is often a protein. nih.govnih.gov
The general process involves:
System Setup : A high-resolution structure of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy, is placed in a simulated physiological environment (a box of water molecules and ions). The this compound molecule is then docked into the putative binding site. mdpi.com
Simulation : Using a physics-based force field, the motions of every atom in the system are calculated over time, typically on the nanosecond to microsecond timescale. nih.gov This generates a trajectory of the complex, revealing how the molecules move and interact.
Analysis : The simulation trajectory is analyzed to determine the stability of the binding, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, which predicts the affinity of the ligand for the target. nih.gov
In the context of the uprolide family, a conformational analysis of Uprolide N was performed using a hybrid search method involving MD-simulated annealing. nih.gov This computational approach generated a set of candidate structures that were then minimized to find the lowest energy conformers. The resulting models were validated by comparing calculated inter-proton distances with experimental data from NMR (nOe effects). nih.gov Such studies are a prerequisite for understanding target interactions, as they define the shape of the key (the ligand) before it is inserted into the lock (the target protein).
Conformational Analysis of this compound and its Bioactive Conformation
The three-dimensional shape, or conformation, of this compound is critical to its biological function. The molecule is not static; its 14-membered ring allows for a degree of flexibility. However, the presence of the fused tetrahydrofuran and lactone rings imposes significant conformational constraints. nih.govacs.org
The bioactive conformation—the specific 3D shape the molecule adopts when it binds to its biological target—is determined using a combination of experimental and computational techniques.
NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is a primary tool for conformational analysis in solution. acs.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can measure distances between protons within the molecule. These distances are then used as constraints to build a 3D model of the molecule's preferred conformation in solution. nih.govresearchgate.netnih.gov
Computational Analysis : As mentioned previously, computational methods like molecular mechanics and molecular dynamics are used to explore the potential energy surface of the molecule and identify low-energy, stable conformations. nih.gov The computational results for Uprolide N, a close relative, were validated against experimental nOe data to confirm the predicted conformation. nih.gov This interplay between computation and experiment is crucial for accurately determining molecular structure.
Preclinical Efficacy Studies of Uprolide D in in Vitro and in Vivo Models
Uprolide D Activity in Cell-Based Assays (e.g., cytotoxicity in specific cell lines, reporter gene assays)
This compound and its acetate (B1210297) derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Initial studies revealed that this compound exhibits moderate cytotoxicity against HeLa (cervical cancer) cells, with a reported IC50 value of 5.0 µg/mL. mdpi.com Its derivatives, this compound acetate and this compound diacetate, also showed moderate activity against HeLa cells with IC50 values of 2.5 µg/mL and a range of 2.5 to 5.1 µg/ml, respectively. mdpi.compreprints.org
Further investigations into this compound acetate highlighted its potent cytotoxic activity against several other human tumor cell lines. preprints.org It was found to be effective against MCF-7 breast adenocarcinoma cells with a significantly low IC50 of 0.6 µg/mL. mdpi.compreprints.org Additionally, it displayed cytotoxicity against CCRF-CEM T-cell leukemia and HCT-116 colon cancer cell lines, both with an IC50 value of 7.0 µg/mL. nih.govmdpi.compreprints.org
The collective data from these cell-based assays underscore the potential of this compound and its analogs as cytotoxic agents against various cancer types.
Interactive Data Table: Cytotoxicity of this compound and Its Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| This compound | HeLa | Cervical Cancer | 5.0 | mdpi.com |
| This compound acetate | HeLa | Cervical Cancer | 2.5 | nih.govmdpi.com |
| This compound diacetate | HeLa | Cervical Cancer | 2.5 - 5.1 | preprints.org |
| This compound acetate | MCF-7 | Breast Adenocarcinoma | 0.6 | nih.govmdpi.compreprints.org |
| This compound acetate | CCRF-CEM | T-cell Leukemia | 7.0 | nih.govmdpi.compreprints.org |
| This compound acetate | HCT-116 | Colon Cancer | 7.0 | nih.govmdpi.compreprints.org |
Information regarding the evaluation of this compound in reporter gene assays is not available in the reviewed scientific literature.
This compound Evaluation in Three-Dimensional Cell Culture Models (e.g., spheroids, organoids)
Currently, there is no publicly available scientific literature or research data on the evaluation of this compound in three-dimensional (3D) cell culture models, such as spheroids or organoids. corning.commdpi.comnih.govthermofisher.comidylle-labs.complos.orgunipa.ityoutube.com These advanced in vitro systems, which more closely mimic the in vivo microenvironment of tumors, have not yet been reported in studies involving this specific compound. corning.commdpi.comnih.govthermofisher.comidylle-labs.complos.orgunipa.ityoutube.com
This compound Efficacy in Animal Models of Disease (e.g., xenograft models, genetically engineered mouse models)
There are no published preclinical studies detailing the efficacy of this compound in animal models of disease, such as xenograft or genetically engineered mouse models. nih.govpensoft.netresearchgate.netnih.govresearchgate.netnih.govtargetedonc.com
No in vivo studies have been published that investigate the anti-tumorigenic effects of this compound. preprints.orgnih.gov
While other uprolides, specifically uprolides N, O, and P, have been shown to inhibit the production of pro-inflammatory cytokines TNF and IL-6 in murine macrophages in vitro, there is no available data on the in vivo immunomodulatory effects of this compound. mdpi.commdpi.comresearchgate.netresearchgate.netbvsalud.orgmdpi.comnih.gov
Exploratory in vivo studies of this compound for other potential therapeutic applications have not been reported in the available scientific literature.
Immunomodulatory Effects of this compound in In Vivo Models
Synergistic and Antagonistic Effects of this compound in Combination Therapies (Preclinical)
There is no information available from preclinical studies regarding the synergistic or antagonistic effects of this compound when used in combination with other therapeutic agents. nih.govdrugbank.comresearchgate.netnih.gov
Advanced Analytical and Bioanalytical Methodologies for Uprolide D Research
Quantitative Detection and Characterization of Uprolide D in Biological Matrices (excluding human)
Quantitative detection and characterization of this compound in biological matrices, such as animal tissues or fluids, are essential for preclinical studies. While specific studies detailing the quantitative analysis of this compound in non-human biological matrices are limited in the provided literature, methodologies developed for similar compounds, such as leuprolide and its conjugates, demonstrate the feasibility and approaches used.
Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-suited for the sensitive and selective quantification of complex molecules like peptides and diterpenes in biological samples. For instance, a UPLC-MS/MS method was developed and validated for the simultaneous determination of leuprolide and a leuprolide–oleic acid conjugate in rat plasma researchgate.netnih.gov. This method involved sample preparation steps and utilized multiple reaction monitoring (MRM) for detection, highlighting the capability of LC-MS/MS for quantitative analysis of related compounds in non-human matrices researchgate.netnih.gov. Parameters typically evaluated in such quantitative methods include linearity, precision, accuracy, recovery, and matrix effect researchgate.netnih.gov. Recovery values for leuprolide and its conjugate in rat plasma were reported to be within acceptable ranges, indicating the effectiveness of the extraction procedure from the biological matrix nih.gov. Stability of the analytes in the matrix under different storage conditions is also a critical aspect of method validation nih.gov.
Characterization of this compound in biological matrices often involves confirming its identity and assessing its purity. High-resolution mass spectrometry (HRMS), often coupled with chromatography, provides accurate mass measurements that can help confirm the elemental composition of this compound and differentiate it from potential endogenous compounds or metabolites in the biological matrix nih.gov.
Isotopic Labeling Strategies for this compound Tracking and Metabolism Studies (excluding human)
Isotopic labeling is a powerful approach for tracking the metabolic fate and studying the metabolism of compounds in biological systems, excluding human studies as per the scope. Stable isotopes, such as ¹³C, ¹⁵N, and ²H, are commonly incorporated into molecules to serve as tracers nih.govfrontiersin.orgkuleuven.be. By administering the isotopically labeled compound to an animal model and analyzing biological samples over time, researchers can track the incorporation of the label into metabolites and identify metabolic pathways involved frontiersin.orgkuleuven.be.
While specific studies on isotopic labeling of this compound were not found, the principles and applications of stable isotope labeling in non-human systems are well-established in metabolomics and fluxomics research nih.govfrontiersin.orgkuleuven.benih.gov. For example, stable isotope labeling has been used to study metabolic fluxes in mice using ¹³C-glucose kuleuven.be and to track the synthesis and transport of natural products in plants using deuterium-labeled precursors biorxiv.org. These studies demonstrate how isotopic labels can be used to follow the dynamic changes of labeled compounds and their metabolic products in biological matrices kuleuven.bebiorxiv.org.
Applying isotopic labeling to this compound would involve synthesizing a version of the compound with one or more atoms replaced by their stable isotopes. This labeled this compound could then be administered to preclinical animal models. Subsequent analysis of biological samples (e.g., plasma, urine, tissue extracts) using techniques like LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) would allow for the detection of the labeled parent compound and any labeled metabolites frontiersin.orgkuleuven.be. The fragmentation patterns in mass spectrometry can provide information about the structure of the metabolites and the position of the isotopic label, helping to elucidate the metabolic transformations this compound undergoes.
Advanced Chromatography-Mass Spectrometry (LC-MS/MS) Applications for this compound
Advanced LC-MS/MS techniques are indispensable for the analysis of this compound, particularly in complex biological matrices. These methods offer high sensitivity, selectivity, and the ability to separate and detect this compound from other components in the sample.
For quantitative analysis, LC-MS/MS operating in MRM mode is the method of choice researchgate.netnih.gov. This involves selecting specific precursor ions of this compound and monitoring their fragmentation into characteristic product ions. This highly selective detection minimizes interference from the biological matrix. As seen in the analysis of leuprolide in rat plasma, specific precursor-to-product ion transitions are used to quantify the analyte researchgate.netnih.gov.
Beyond quantification, advanced LC-MS techniques, such as high-resolution mass spectrometry (HRMS) coupled with LC (LC-HRMS), are used for the comprehensive characterization of this compound and its potential metabolites. HRMS provides accurate mass measurements, allowing for the determination of elemental composition and facilitating the identification of unknown compounds nih.gov. Techniques like data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed to obtain fragmentation spectra of detected ions, providing structural information nih.gov.
Chromatographic separation is a critical component of LC-MS/MS analysis. The choice of stationary phase (e.g., C18, HILIC) and mobile phase composition is optimized to achieve adequate separation of this compound from matrix components and potential isomers or related compounds researchgate.netnih.gov. The LC system can be coupled to various types of mass analyzers, including triple quadrupoles (for MRM), quadrupole-time-of-flight (Q-TOF), or Orbitrap mass analyzers, depending on the analytical needs (quantitative vs. qualitative analysis, resolution requirements) nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and studying the conformation of organic molecules, including complex natural products like uprolides nih.govcdnsciencepub.com. NMR provides detailed information about the arrangement of atoms and their connectivity, as well as insights into the three-dimensional structure and flexibility of a molecule in solution frontiersin.org.
For this compound, NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments, would be used to assign resonances to specific nuclei and establish connectivity within the molecule nih.govcdnsciencepub.com. COSY experiments reveal spin-spin couplings between protons, indicating adjacent protons in the molecule nih.govcdnsciencepub.com. HSQC and HMBC experiments provide correlations between protons and carbons, helping to build the carbon skeleton and identify carbons that are two or three bonds away from a proton nih.gov.
Conformational studies using NMR, particularly through the analysis of Nuclear Overhauser Effect (NOE) correlations obtained from NOESY experiments, can provide information about the spatial proximity of atoms nih.govcdnsciencepub.com. Strong NOE signals between protons that are close in space, even if they are far apart in the primary structure, can help to define the preferred conformation of the molecule in solution nih.govcdnsciencepub.com. For instance, NOE correlations were used to support the assigned configuration and conformation of Uprolide N nih.gov.
Comparison of experimental NMR data with calculated chemical shifts for different possible conformations can also aid in determining the most stable conformers frontiersin.org. This is particularly relevant for flexible molecules like macrolides or peptides, where multiple conformations may exist.
Imaging Techniques for this compound Distribution in Preclinical Models
Imaging techniques play a crucial role in understanding the distribution of a compound within a whole organism or specific tissues in preclinical animal models. To study the distribution of this compound, imaging modalities that can detect the compound or a labeled version of it are employed.
One common approach involves radiolabeling the compound with a suitable radioisotope (e.g., ¹¹C, ¹⁸F, ¹²⁵I, ¹³¹I, or ¹⁷⁷Lu) and using imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) nih.govnih.gov. These techniques allow for non-invasive, in vivo tracking of the labeled compound's distribution over time. For example, SPECT/CT imaging has been used to evaluate the biodistribution of a ¹⁷⁷Lu-labeled compound in mice and rats, showing its uptake and clearance from various organs and tissues nih.govnih.gov.
For this compound, if a suitable site for radiolabeling exists without significantly altering its biological properties, a radiolabeled version could be synthesized. PET or SPECT imaging could then be used to assess its absorption, distribution, metabolism, and excretion (ADME) in preclinical models. This provides valuable data on which organs or tissues accumulate the compound and how long it remains there.
Alternatively, if this compound possesses intrinsic fluorescence or can be conjugated with a fluorescent probe, optical imaging techniques could potentially be used, although these often have limitations in terms of tissue penetration depth compared to nuclear imaging. Mass spectrometry imaging (MSI) is another technique that can provide information on the spatial distribution of this compound and its metabolites in tissue sections frontiersin.org.
These imaging techniques provide complementary information to traditional bioanalytical methods by offering a spatial and temporal understanding of this compound's presence within a living system.
Future Research Trajectories and Unanswered Questions Regarding Uprolide D
Exploration of Undiscovered Biological Activities of Uprolide D
While anti-inflammatory and cytotoxic activities have been reported for uprolides, the full spectrum of biological activities of this compound remains largely unexplored. Future research should focus on comprehensive in vitro and in vivo screening to identify novel bioactivities. Given its marine origin and the diverse pharmacological properties observed in marine natural products, this compound could potentially possess activities such as antimicrobial, antiviral, or immunomodulatory effects, beyond those already identified. researchgate.net Studies on other marine compounds have revealed a variety of mechanisms of action, suggesting the potential for this compound to interact with various biological targets. researchgate.net Further investigation into its effects on different cell types and signaling pathways is necessary to uncover its complete biological profile.
Harnessing this compound as a Molecular Probe for Biological Pathway Dissection
The distinct structure of this compound, including its tetrahydrofuran (B95107) and α-methylene-γ-lactone moieties, suggests it could serve as a valuable molecular probe to dissect specific biological pathways. By interacting with particular proteins or enzymes, this compound could help elucidate their roles in cellular processes. Future research could involve chemical modifications of this compound to create tagged versions (e.g., fluorescent or affinity tags) that can be used to identify its direct molecular targets. researchgate.net Such studies would provide critical insights into the precise mechanisms underlying its observed biological activities and could reveal previously unknown pathway components or interactions.
Development of Next-Generation this compound-Derived Therapeutics (Preclinical focus)
The cytotoxic and anti-inflammatory properties of this compound and its analogues highlight their potential as lead compounds for the development of new therapeutics. mdpi.comnih.govmdpi.com Preclinical research should focus on synthesizing and evaluating novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. frontiersin.orgumontreal.ca Structure-activity relationship (SAR) studies are crucial to identify the key structural features responsible for its biological effects and guide the design of more effective analogues. acs.org Preclinical studies will involve rigorous in vitro and in vivo testing in disease models to assess efficacy and understand potential mechanisms of action at a molecular level. nih.govharvard.eduallucent.com This includes evaluating their impact on relevant biomarkers and cellular pathways.
Integration of Omics Data for a Systems-Level Understanding of this compound Action
A comprehensive understanding of how this compound affects biological systems requires the integration of various omics datasets. mdpi.comnumberanalytics.comsbblaboratory.comstanford.eduscilifelab.se Future research should employ transcriptomics, proteomics, and metabolomics to analyze the global cellular responses to this compound treatment. numberanalytics.com Integrating these datasets through systems biology approaches can reveal complex interactions, identify affected pathways, and provide a holistic view of its biological impact. mdpi.comnumberanalytics.comstanford.edu This could help identify biomarkers of response or resistance and uncover synergistic effects when combined with other compounds. scilifelab.se Such an integrated approach is essential for moving beyond the study of individual targets to understanding the broader cellular network perturbations induced by this compound.
Sustainable Production and Supply Chain Innovation for this compound
The isolation of this compound from marine organisms raises concerns about the sustainability of its production, particularly for potential therapeutic applications requiring larger quantities. researchgate.net Future research must address sustainable sourcing and production methods. This could involve developing efficient and scalable total synthesis routes to produce this compound and its analogues in the laboratory. nih.govacs.orgresearchgate.net Alternatively, exploring biotechnological approaches, such as culturing the producing organisms or engineering microbial systems for biosynthesis, could offer more sustainable alternatives. researchgate.net Innovation in the supply chain will be necessary to ensure a reliable and environmentally conscious source of this compound, from initial production to potential pharmaceutical manufacturing. lumaspolymers.comunilever.comusp.brinboundlogistics.com
Q & A
Q. What are the established synthesis pathways for Uprolide D, and how can researchers validate their reproducibility?
To determine synthesis pathways, researchers should first conduct a systematic literature review to identify reported methods (e.g., solid-phase peptide synthesis, enzymatic modification). Validation involves replicating protocols under controlled conditions, using spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm molecular structure and purity. Data should be recorded in standardized tables comparing yield, purity, and reaction conditions across studies .
Q. How can researchers assess this compound’s mechanism of action in preclinical models?
Design in vitro assays (e.g., receptor-binding studies, enzyme inhibition assays) paired with in vivo models (e.g., rodent pharmacokinetic studies). Use dose-response curves to quantify efficacy and toxicity. Ensure consistency by adhering to PICO (Population: cell/animal model; Intervention: this compound dosage; Comparison: control groups; Outcome: biomarker levels) frameworks to structure experiments .
Q. What spectroscopic methods are optimal for characterizing this compound’s structural stability under varying conditions?
Employ a combination of HPLC for purity analysis, circular dichroism for secondary structure assessment, and accelerated stability studies (e.g., exposure to heat, light, pH changes). Raw data should be tabulated with time-point measurements, while processed data (e.g., degradation rates) should be visualized in line graphs to identify instability thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?
Conduct a meta-analysis to identify confounding variables (e.g., species-specific metabolism, administration routes). Use statistical tools (e.g., random-effects models) to account for heterogeneity. Extraneous factors like storage conditions or analytical methodologies should be cross-referenced in supplementary tables to isolate discrepancies .
Q. What experimental design strategies mitigate bias in this compound’s efficacy trials?
Implement double-blind, randomized controlled trials (RCTs) with stratified sampling to control for demographic variables. Pre-register protocols (e.g., ClinicalTrials.gov ) to avoid post-hoc hypothesis manipulation. Power calculations should be included to justify sample sizes, and CONSORT flow diagrams can enhance transparency in participant allocation .
Q. How should researchers optimize this compound’s formulation for targeted delivery in complex biological systems?
Use computational modeling (e.g., molecular dynamics simulations) to predict interactions with biological membranes. Validate via in situ perfusion studies and bioimaging (e.g., fluorescent tagging). Data should be analyzed using multivariate regression to correlate formulation variables (e.g., particle size, lipophilicity) with delivery efficiency .
Q. What methodologies are critical for validating this compound’s off-target effects in high-throughput screening?
Combine CRISPR-Cas9 gene-editing to create knockout models with proteomic profiling (e.g., affinity pulldown-MS). Counter-screen against panels of unrelated targets to rule out false positives. Heatmaps and volcano plots can visualize differential expression, while Benjamini-Hochberg corrections should adjust for multiple comparisons .
Q. How can conflicting data on this compound’s metabolic pathways be reconciled in cross-disciplinary studies?
Integrate metabolomics (LC-MS) with transcriptomic data (RNA-seq) to map pathway interactions. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify overrepresented biological processes. Collaborative data-sharing platforms (e.g., Figshare) enable reproducibility testing across labs .
Methodological Guidance
- Data Presentation : Raw data (e.g., chromatograms, spectra) should be archived in appendices, while processed data (e.g., IC50 values, half-life calculations) must be summarized in the main text with error margins .
- Ethical Compliance : Secure IRB approval for human studies and adhere to ARRIVE guidelines for animal research. Include ethics statements in all publications .
- Replication Protocols : Detailed reagent lot numbers, instrument calibration records, and stepwise workflows must be documented to enable independent replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
